methyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Methyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative featuring a complex substitution pattern. Its structure includes:
- A benzothiazole core with a (2Z)-configured imino group linking to a 2-(4-methylbenzenesulfonamido)benzoyl moiety.
- A methoxy-oxoethyl substituent at position 3, contributing to electronic modulation.
- The Z-configuration at the imino group ensures stereoselective interactions, critical for biological activity .
The sulfonamido group facilitates hydrogen bonding, as described in studies on intermolecular interactions , while the benzothiazole core is associated with diverse pharmacological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)-2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O7S2/c1-16-8-11-18(12-9-16)38(33,34)28-20-7-5-4-6-19(20)24(31)27-26-29(15-23(30)35-2)21-13-10-17(25(32)36-3)14-22(21)37-26/h4-14,28H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGIDYDQEIOFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)C(=O)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a benzothiazole core, which is known for various biological activities. The presence of methoxy and sulfonamide groups enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 493.65 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| LogP | 3.5 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that similar benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The sulfonamide group may contribute to this effect by interfering with cellular signaling pathways involved in cancer progression.
- Antimicrobial Properties : Compounds with benzothiazole structures have been noted for their antimicrobial effects against various pathogens. The specific mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes critical in metabolic pathways. For instance, it could potentially inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) at concentrations as low as 10 µM . The study attributed this effect to the induction of oxidative stress leading to apoptosis.
- Antimicrobial Activity : In a study examining various benzothiazole derivatives, it was found that compounds similar to methyl (2Z)-3-(2-methoxy-2-oxoethyl)-... exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
- Mechanistic Insights : Research highlighted in Bioorganic & Medicinal Chemistry Letters indicated that the compound's structural features allow it to bind effectively to target proteins involved in cell cycle regulation, thereby blocking cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Research Findings
B. Physicochemical Properties
- The trimethoxybenzylidene group in ’s compound increases lipophilicity (logP >3), favoring blood-brain barrier penetration, whereas the target’s methyl carboxylate balances solubility (logP ~2.5) .
- Pesticides in exhibit higher stability due to triazine-sulfonylurea linkages but lack the stereochemical complexity of the Z-configured target .
C. Crystallographic and Conformational Analysis
- The target’s Z-configuration creates a planar benzothiazole-imino system, confirmed via SHELX-refined crystallography . This contrasts with ’s thiazolo-pyrimidine, where puckering (per Cremer-Pople analysis) introduces nonplanarity .
- Hydrogen-bonding patterns in the target align with Etter’s graph-set theory, forming R₂²(8) motifs critical for crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
